3,5-Dichlorocatechol Exhibits Highest Specificity Constant for a Dedicated 3,5-Dichlorocatechol 1,2-Dioxygenase
In a study on the key enzyme for 2,4-D herbicide degradation, 3,5-dichlorocatechol was identified as the optimal substrate for its dedicated 1,2-dioxygenase from Pseudomonas cepacia CSV90. The compound exhibited a specificity constant (kcat/Km) of 7.3 µM⁻¹s⁻¹, which was the highest among all catechol derivatives tested for this enzyme. This quantitative superiority over other potential substrates validates its specific role in the 2,4-D degradation pathway [1].
| Evidence Dimension | Specificity constant (kcat/Km) |
|---|---|
| Target Compound Data | 7.3 µM⁻¹s⁻¹ |
| Comparator Or Baseline | Other catechol derivatives tested (unspecified) |
| Quantified Difference | Highest reported value for this enzyme |
| Conditions | Purified 3,5-dichlorocatechol 1,2-dioxygenase from Pseudomonas cepacia CSV90; air-saturated buffer, pH 8, 25°C |
Why This Matters
This data is essential for researchers designing enzyme assays to model the 2,4-D degradation pathway, confirming 3,5-DCC as the most catalytically efficient substrate for the dedicated dioxygenase.
- [1] Bhat, M. A., Tsuda, M., Horiike, K., Nozaki, M., & Vaidyanathan, C. S. (1993). Purification of 3,5-dichlorocatechol 1,2-dioxygenase, a nonheme iron dioxygenase and a key enzyme in the biodegradation of a herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), from Pseudomonas cepacia CSV90. Archives of Biochemistry and Biophysics, 300(2), 738-746. View Source
